molecular formula C12H20N2O2 B8798356 N-(2,2-Diethoxyethyl)pyridine-2-methylamine CAS No. 6957-15-9

N-(2,2-Diethoxyethyl)pyridine-2-methylamine

Cat. No. B8798356
M. Wt: 224.30 g/mol
InChI Key: INTMTQABLHWPSW-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound IX-1, 2-bromo-1,1-diethoxyethane (34.6 ml, 230 mmol) was reacted with 2-picolylamine (50 g, 460 mmol) and the obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate:ethanol=10:1) to obtain the title compound (34.0 g, 65%)
Quantity
34.6 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][NH2:17]>>[CH2:5]([O:4][CH:3]([O:7][CH2:8][CH3:9])[CH2:2][NH:17][CH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][N:10]=1)[CH3:6]

Inputs

Step One
Name
Quantity
34.6 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
N1=C(C=CC=C1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate:ethanol=10:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCC1=NC=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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